molecular formula C17H20N4O3 B2420287 N-(3-methoxypropyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 902047-96-5

N-(3-methoxypropyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2420287
CAS No.: 902047-96-5
M. Wt: 328.372
InChI Key: PNFBHMVYSKKRMZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines involves various methods. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, the IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N). The ^1H NMR spectrum shows peaks at 12.1 ppm (NH), 7.51-8.10 ppm (Ar–H), 6.95 ppm (Ar–H), and 3.78 ppm (OCH3). The ^13C NMR spectrum shows peaks at various chemical shifts .


Chemical Reactions Analysis

The chemical reactions of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .


Physical and Chemical Properties Analysis

The compound appears as a yellow solid with a melting point of 287-288 °C . The ^1H NMR and ^13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Synthesis and Biological Activity

Several studies have focused on synthesizing novel pyrimidine derivatives and evaluating their biological activities. For instance, pyridopyrimidine and thienopyrimidine derivatives have been synthesized and screened for their anti-inflammatory, analgesic, antifungal, and antimicrobial properties (Abu‐Hashem et al., 2020), (Hanafy, 2011), (Hossan et al., 2012). These studies highlight the potential of pyrimidine derivatives in developing new therapeutic agents.

Chemical Properties and Synthesis

Research into the chemical properties and synthesis methods for pyrimidine derivatives reveals a variety of synthetic pathways and potential applications in medicinal chemistry. For example, the synthesis of pyrido[2,3-d]pyrimidines and related compounds has been explored for their potential use in medicinal chemistry, showcasing the versatility of these compounds in synthetic organic chemistry (Sato et al., 1983), (Bevk et al., 2007).

Mechanism of Action

The mechanism of action of pyrimidines is related to their inhibitory response against the expression and activities of certain vital inflammatory mediators . Pyrrolo[2,3-d]pyrimidines have been found to be excellent inhibitors of FAK (Focal Adhesion Kinase), which can decrease migration and invasion of cells .

Future Directions

The future directions for this compound could involve further exploration of its anti-inflammatory and anticancer activities. Detailed SAR (Structure-Activity Relationship) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

N-(3-methoxypropyl)-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-11-5-6-14-19-15-12(17(23)21(14)10-11)9-13(20(15)2)16(22)18-7-4-8-24-3/h5-6,9-10H,4,7-8H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFBHMVYSKKRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NCCCOC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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